molecular formula C13H17NO2 B13068203 5-(4-Methylphenyl)piperidine-3-carboxylic acid

5-(4-Methylphenyl)piperidine-3-carboxylic acid

Cat. No.: B13068203
M. Wt: 219.28 g/mol
InChI Key: SGEXGOHIRXHOLR-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)piperidine-3-carboxylic acid is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a piperidine ring, a common scaffold in medicinal chemistry, which is substituted with a 4-methylphenyl group and a carboxylic acid moiety . The carboxylic acid group provides a versatile handle for synthetic modification, such as amide bond formation or esterification, making this compound a potential building block for the synthesis of more complex molecules, including targeted libraries for drug discovery . The molecular formula is C13H17NO2 . As a derivative of piperidine-3-carboxylic acid (nipecotic acid), a compound known for its biological activity, this analog may be investigated for novel applications in various research fields . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-(4-methylphenyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)

InChI Key

SGEXGOHIRXHOLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O

Origin of Product

United States

Preparation Methods

Enantiomerically Enriched Piperidine-3-carboxylic Acid Derivatives

According to a 2016 patent (US20160251311A1), enantiomerically enriched piperidine-3-carboxylic acid hydrazides can be synthesized by reacting ethyl esters of the corresponding acids with hydrazine derivatives. The key steps include:

  • Formation of piperidine-3-carbonyl azide intermediate by reaction of the hydrazide with azide sources.
  • Conversion of the azide intermediate into 3-aminopiperidine via thermal or catalytic rearrangement.
  • These steps are often performed sequentially without intermediate isolation to improve yield and reduce impurities.

Typical reaction conditions involve:

Step Temperature (°C) Time Notes
Azide formation 3 to 5 20 min to 2 h Agitation to ensure complete conversion
Conversion to 3-aminopiperidine Ambient to mild heating Variable Directly from azide intermediate

This method provides a pathway to stereochemically defined piperidine-3-carboxylic acid derivatives which can be further functionalized to introduce the 4-methylphenyl group.

Alkylation and Hydrolysis Routes

A synthetic route analogous to the preparation of piperidine-4-carboxylic acid derivatives involves:

  • Alkylation of ethyl piperidine carboxylate with aryl halides or sulfonyl chlorides in the presence of bases such as triethylamine.
  • Hydrolysis of the ester to the free carboxylic acid using sodium hydroxide in methanol or aqueous media.
  • Amide coupling or further functional group transformations as needed.

For example, a related synthesis of piperidine-4-carboxylic acid derivatives uses:

Reagent Conditions Yield (%) Notes
NaOH in MeOH Room temperature, 6 h ~68% Ester hydrolysis to acid
Triethylamine and aryl sulfonyl chloride Room temperature, several hours Variable Alkylation step

This method can be adapted for 5-(4-methylphenyl) substitution by choosing appropriate aryl electrophiles.

Reductive Amination Using Sodium Triacetoxyborohydride

A reductive amination approach for synthesizing 4-(4-methylphenyl)piperidine derivatives involves:

  • Reacting 4-(p-tolyl)piperidine with acetic acid and sodium triacetoxyborohydride in 1,2-dichloroethane.
  • Stirring at room temperature for extended periods (e.g., 18 hours).
  • Work-up by aqueous extraction and solvent evaporation to isolate the product.

This method allows for the introduction of the 4-methylphenyl group through reductive amination of piperidine precursors.

Catalytic Hydrogenation and Oxidation Methods

A Chinese patent (CN102887854B) describes a multi-step method to prepare 4-methylpiperidine carboxylate derivatives, which can be related to the preparation of this compound:

  • Oxidation of 4-picoline-2-carboxylic acid ethyl ester with phospho-molybdic acid and hydrogen peroxide to form oxynitride intermediates.
  • Catalytic hydrogenation using palladium on charcoal with anhydrous formic acid ammonium in methanol at 0–50 °C for 1–20 hours.
  • Acidification and recrystallization to isolate the methylpiperidine carboxylate hydrochloride salts.

Key reaction parameters:

Step Reagents Temp (°C) Time (h) Yield (%)
Oxidation H2O2, phospho-molybdic acid 70–80 4–8 ~92
Reduction Pd/C, formic acid ammonium 0–50 1–20 ~78–79

This method provides high yields and purity suitable for further derivatization.

Cyclization via Double Aza-Michael Reaction

A more complex synthetic route reported in medicinal chemistry research involves:

  • Preparation of hydrazones from acetophenones and sulfonyl hydrazides.
  • Shapiro reaction to form allylic alcohols.
  • Oxidation to dienones followed by double aza-Michael cyclization with benzylamine under microwave irradiation to yield piperidones.
  • Conversion of piperidones to oximes and subsequent reduction to obtain cis- and trans-3,4-substituted piperidines.

Reaction conditions summary:

Step Reagents Conditions Notes
Hydrazone formation Sulfonyl hydrazide + acetophenone Room temp Condensation
Shapiro reaction n-BuLi, acrolein Low temp Allylic alcohol formation
Oxidation MnO2 Ambient Dienone formation
Cyclization Benzylamine, microwave Elevated temp Piperidone formation
Reduction Na metal or LiAlH4 Reflux Piperidine formation

This synthetic strategy is useful for complex derivatives with specific stereochemistry.

Summary Table of Preparation Methods

Method Key Steps Reagents & Conditions Yield Notes
Enantiomeric Hydrazide Route Hydrazide formation → Azide intermediate → 3-aminopiperidine Ethyl ester, hydrazine, azide reagents, 3–5 °C, 20 min–2 h High No intermediate isolation
Alkylation & Hydrolysis Alkylation of ester → Hydrolysis to acid Triethylamine, aryl sulfonyl chloride, NaOH, MeOH, RT ~68% Adaptable to 4-methylphenyl
Reductive Amination Reductive amination with sodium triacetoxyborohydride Sodium triacetoxyborohydride, acetic acid, DCE, RT, 18 h Moderate For 4-(4-methylphenyl)piperidine
Catalytic Oxidation & Reduction Oxidation → Catalytic hydrogenation → Acidification H2O2, phospho-molybdic acid, Pd/C, formic acid ammonium, 0–50 °C ~78–92% For methylpiperidine carboxylates
Cyclization via Aza-Michael Hydrazone → Shapiro → Oxidation → Cyclization → Reduction Sulfonyl hydrazide, n-BuLi, MnO2, benzylamine, Na/LiAlH4 Variable Stereochemical control

Research Findings and Considerations

  • The choice of synthetic route depends on the desired stereochemistry, scale, and purity requirements.
  • Direct alkylation and hydrolysis methods are straightforward but may require careful control of reaction conditions to avoid side reactions.
  • Reductive amination is effective for introducing aryl substituents but may have moderate yields.
  • Catalytic oxidation and hydrogenation provide high yields for methyl-substituted piperidine carboxylates and are scalable.
  • Advanced cyclization methods allow access to stereochemically defined piperidine derivatives, useful for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

5-(4-Methylphenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 5-(4-methylphenyl)piperidine-3-carboxylic acid and its analogs:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound Piperidine 4-Methylphenyl at C5 C₁₃H₁₅NO₂ 217.27 Flexible piperidine ring; methylphenyl enhances lipophilicity .
5-(4-Fluorophenyl)pyridine-3-carboxylic acid Pyridine 4-Fluorophenyl at C5 C₁₂H₈FNO₂ 217.20 Aromatic pyridine with electron-withdrawing F; higher COOH acidity vs. methyl .
3-Cyclopropyl-1-(4-methylphenyl)pyrazole-5-carboxylic acid Pyrazole Cyclopropyl at C3, 4-Methylphenyl at N1 C₁₄H₁₅N₃O₂ 265.29 Rigid pyrazole core; cyclopropyl increases steric hindrance .
5-(4-(Ethylthio)phenyl)pyridine-3-carboxylic acid Pyridine 4-(Ethylthio)phenyl at C5 C₁₄H₁₃NO₂S 283.33 Thioether group improves lipophilicity; metabolic stability concerns .
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid Piperidine Oxazole substituent at C4 C₂₁H₂₄N₂O₃ 352.43 Bulky oxazole reduces solubility; carboxylic acid at C4 alters binding .

Key Research Findings

Piperidine vs. Pyridine/Pyrazole Cores :

  • The piperidine ring in the target compound offers conformational flexibility , advantageous for interacting with biological targets, compared to rigid aromatic systems like pyridine or pyrazole .
  • Pyridine-based analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) exhibit stronger π-π stacking interactions but may suffer from reduced solubility due to planarity .

Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl) raise the acidity of the carboxylic acid, altering ionization and bioavailability .

Positional Isomerism :

  • Piperidine-4-carboxylic acid derivatives (e.g., ) show distinct hydrogen-bonding patterns compared to the 3-carboxylic acid position in the target compound, affecting target binding .

Prodrug Potential: Methyl ester derivatives (e.g., Methyl 5-(4-methylphenyl)piperidine-3-carboxylate, CAS 1203798-88-2) are explored to improve oral bioavailability by masking the carboxylic acid .

Biological Activity

5-(4-Methylphenyl)piperidine-3-carboxylic acid, also known as MPCA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. Its synthesis typically involves the reaction of piperidine derivatives with appropriate aromatic compounds, followed by carboxylation processes.

Biological Activity Overview

Research has indicated that MPCA exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that MPCA can inhibit the growth of certain bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that MPCA may induce apoptosis in cancer cell lines.
  • Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders.

MPCA's biological effects are attributed to its ability to interact with specific molecular targets:

  • Dopamine Receptor Agonism : MPCA has been shown to selectively activate D3 receptors, promoting β-arrestin translocation and G protein activation, which are crucial for downstream signaling pathways involved in mood regulation and neuroprotection .
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival, contributing to its anticancer effects.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of MPCA reported Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The results are summarized in Table 1:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings indicate that MPCA possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Studies

In vitro studies conducted on various cancer cell lines demonstrated that MPCA can induce apoptosis. A notable study reported:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 30 µM after 48 hours of treatment
  • Mechanism : Induction of caspase-dependent apoptosis pathway

These results suggest that MPCA may serve as a potential lead compound for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MPCA, it is useful to compare it with other piperidine derivatives:

Compound NameBiological ActivitySelectivity Profile
N-(4-Methylphenyl)piperidine-2-carboxylic acidModerate anticancer activityBroader receptor interaction
N-(3-Chlorophenyl)piperidine-3-carboxylic acidStronger antimicrobial propertiesLess selective for D3 receptor

This comparison highlights MPCA's unique profile as a selective D3 receptor agonist while retaining significant antimicrobial activity.

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